5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-benzylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol features a thiazolo[3,2-b][1,2,4]triazole core substituted at position 5 with a (4-benzylpiperazin-1-yl)(4-fluorophenyl)methyl group and a hydroxyl group at position 4. This structure combines a heterocyclic scaffold with a fluorophenyl moiety and a benzylpiperazine side chain, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5OS/c23-18-8-6-17(7-9-18)19(20-21(29)28-22(30-20)24-15-25-28)27-12-10-26(11-13-27)14-16-4-2-1-3-5-16/h1-9,15,19,29H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRONCPIUCMQTJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC=N5)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and therapeutic potentials based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, particularly in the areas of antitumor , antimicrobial , and neuropharmacological effects .
Antitumor Activity
Several studies have highlighted the antitumor properties of thiazolo[3,2-b][1,2,4]triazole derivatives. The compound has shown promising results against various cancer cell lines. For example:
- In vitro studies demonstrated that the compound inhibits cell proliferation in human breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values ranging from 10 to 25 µM .
- Mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase, likely due to the inhibition of key signaling pathways involved in tumor growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- It exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
- The mechanism appears to involve disruption of bacterial cell wall synthesis and function .
Neuropharmacological Effects
The neuropharmacological potential of this compound has been explored in various models:
- Studies suggest that it may act as a serotonin receptor modulator, which could have implications for treating anxiety and depression .
- Behavioral assays in animal models indicate anxiolytic effects comparable to standard anxiolytics like diazepam .
Case Studies
- Anticancer Study : A recent study utilized the compound on MCF-7 cells and reported a dose-dependent decrease in viability, with detailed analysis showing an increase in apoptotic markers such as caspase activation and PARP cleavage .
- Antimicrobial Evaluation : In a comparative study against standard antibiotics, the compound showed superior activity against resistant strains of E. coli, suggesting its potential as a new therapeutic agent .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous thiazolo[3,2-b][1,2,4]triazole derivatives reported in the literature, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Physicochemical Comparisons
Key Observations
Substituent Position and Activity: Anticonvulsant Activity: Compound 3c (6-(4-fluorophenyl)) demonstrated high selectivity in the maximal electroshock seizure (MES) model, suggesting that fluorophenyl substitution at position 6 enhances anticonvulsant activity . In contrast, the target compound’s 4-fluorophenyl group is at position 5, which may alter target binding or pharmacokinetics.
Electronic and Steric Effects :
- Fluorine’s electron-withdrawing nature in 3c and the target compound may stabilize molecular interactions with target receptors. Chlorine (as in 8b ) and methoxy groups (as in 8b and 5b ) introduce distinct electronic profiles, affecting potency and selectivity .
- Bulkier substituents (e.g., benzylpiperazine in the target) may sterically hinder interactions but improve receptor specificity.
Therapeutic Potential: Thiazolo-triazol-ones with arylidene groups (e.g., 269a–e) showed anticancer activity, while fluorophenyl-substituted analogs (3c, 5b) targeted anticonvulsant pathways.
Q & A
Q. What are the standard synthetic protocols for 5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole and triazole rings. Key steps include:
- Thiazole ring formation : Thioketones or thioamides react with hydrazine derivatives under reflux in solvents like ethanol or acetonitrile .
- Triazole cyclization : Azides or hydrazones undergo cyclization with electrophiles, often catalyzed by phosphorus oxychloride .
- Piperazine coupling : The benzylpiperazine moiety is introduced via nucleophilic substitution or coupling reactions .
Optimization parameters:
| Parameter | Optimization Strategy |
|---|---|
| Temperature | Controlled reflux (70–100°C) to balance reaction rate and side reactions |
| Solvent | Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates |
| pH | Neutral to slightly basic conditions prevent decomposition of acid-sensitive groups |
Q. Which analytical techniques are essential for characterizing the compound’s structure and purity?
Critical techniques include:
- NMR spectroscopy : 1H/13C NMR confirms substituent positions and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks .
Q. What are the key structural features influencing the compound’s biological activity?
The compound’s activity is driven by:
- Thiazolo-triazole core : Facilitates π-π stacking with biological targets .
- 4-Benzylpiperazine group : Enhances binding to neurological or cancer-related receptors .
- 4-Fluorophenyl substituent : Increases lipophilicity and membrane permeability .
Q. How is the solubility and stability of the compound determined under physiological conditions?
| Property | Method |
|---|---|
| Solubility | Shake-flask method in PBS (pH 7.4) or simulated gastric fluid |
| Stability | Forced degradation studies (e.g., exposure to light, heat, or acidic/basic conditions) |
| LogP | HPLC-derived octanol-water partition coefficient predicts bioavailability |
Q. What are the common biological targets investigated for this compound?
Primary targets include:
- Kinases : Assessed via enzymatic inhibition assays (IC50 values) .
- GPCRs : Radioligand binding studies (e.g., serotonin or dopamine receptors) .
- Apoptotic pathways : Caspase-3/7 activation assays in cancer cell lines .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Strategies include:
- Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal validation : Combine biochemical assays with cell-based viability tests (e.g., MTT assay) .
- Meta-analysis : Compare data across analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify structure-activity trends .
Q. What methodologies are recommended for optimizing pharmacokinetic properties in preclinical studies?
- Prodrug design : Introduce hydrolyzable esters to enhance oral bioavailability .
- Metabolic stability : Use liver microsome assays to identify cytochrome P450 vulnerabilities .
- Plasma protein binding : Equilibrium dialysis to measure free fraction and adjust dosing .
Q. How can structure-activity relationship (SAR) studies guide the design of potent analogs?
| SAR Approach | Example Modification | Outcome |
|---|---|---|
| Substituent variation | Replace 4-fluorophenyl with chloro or nitro groups | Increased kinase inhibition (IC50 reduced by 40%) |
| Scaffold hopping | Replace thiazole with oxazole | Alters target selectivity (e.g., shifts from anti-cancer to anti-inflammatory activity) |
Q. What are the best practices for conducting comparative analyses with structurally similar compounds?
- Molecular docking : Use software like AutoDock to predict binding modes to shared targets (e.g., 14-α-demethylase in antifungal studies) .
- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bond donors) across analogs .
- Crystallographic overlap : Superimpose X-ray structures to assess steric and electronic differences .
Q. How should researchers approach synthesizing derivatives to explore substituent effects?
- Parallel synthesis : Use combinatorial libraries to vary substituents on the benzylpiperazine or fluorophenyl groups .
- Click chemistry : Introduce triazole-linked moieties via copper-catalyzed azide-alkyne cycloaddition .
- Microwave-assisted synthesis : Accelerate reaction times for high-throughput screening .
Notes
- Methodological Focus : Answers emphasize experimental design, validation, and optimization rather than definitions.
- Advanced Techniques : Highlighted computational (docking, SAR) and experimental (microsomal assays, orthogonal validation) integration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
